molecular formula C8H13N3O2 B2649380 2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid CAS No. 2247206-54-6

2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid

Cat. No. B2649380
CAS RN: 2247206-54-6
M. Wt: 183.211
InChI Key: MMBRNHWOYFADOA-UHFFFAOYSA-N
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Description

“2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid” is a chemical compound . It is related to the class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of four carbon atoms and one nitrogen atom . The specific compound has additional functional groups, including an ethyl group, a methyl group, an amino group, and an acetic acid group .


Molecular Structure Analysis

The molecular structure of “2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . This compound also contains an ethyl group and a methyl group attached to the pyrazole ring, as well as an amino group and an acetic acid group .

Future Directions

The future directions for research on “2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid” and related compounds could include further exploration of their synthesis, chemical reactivity, and potential biological activity. Given the wide range of biological activities exhibited by pyrazole compounds, there may be potential for the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-11-5-7(6(2)10-11)9-4-8(12)13/h5,9H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBRNHWOYFADOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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